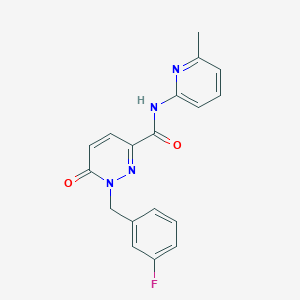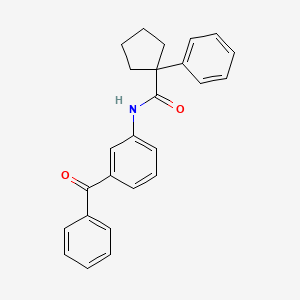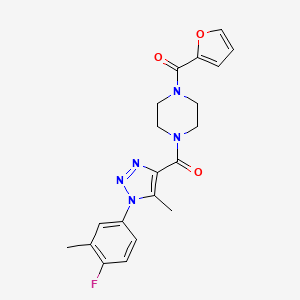
(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups including a pyrimidine ring, an oxadiazole ring, an azetidine ring, and a thiophene ring. These rings are common in many pharmaceutical compounds due to their ability to interact with various biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of chemical reactions and can bind to various biological targets. The presence of nitrogen and sulfur atoms in these rings also adds to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the compound is likely to be relatively polar due to the presence of the nitrogen and sulfur atoms .Scientific Research Applications
Novel Tandem Transformations
Researchers have explored novel transformations of amino and carbonyl/nitrile groups in thiophenes, leading to the synthesis of new derivatives with potential applications in thienopyrimidine synthesis. Such transformations have shown the possibility of generating new compounds with varied biological activities, although the specific compound was not directly mentioned, the methodology could be relevant for its synthesis or derivatives thereof (Pokhodylo et al., 2010).
Imaging Agents for Parkinson's Disease
The synthesis of novel PET agents, such as HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease has been reported. While the specific compound was not the focus, the methodology and application in neurodegenerative disease imaging highlight the potential for similar compounds to be used in diagnostic imaging or as a therapeutic agent (Wang et al., 2017).
Novel Thieno-Fused Bicyclic Compounds
The synthesis and characterization of new thieno-fused bicyclic compounds have been investigated, showcasing the versatility of thiophene derivatives in creating complex molecular architectures. This research could imply the utility of such methodologies in developing pharmaceuticals or materials with unique properties (Mabkhot et al., 2015).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of antibacterial and antifungal activities of derivatives from chalcone have been studied, indicating the potential of thiophene derivatives as bases for developing new antimicrobial agents. This suggests that compounds like (3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-2-yl)methanone could be explored for similar applications (Patel & Patel, 2017).
Anticancer Agents
Novel pyrazole derivatives with potential antimicrobial and anticancer activities have been synthesized, showcasing the therapeutic potential of such compounds in treating cancer and microbial infections. This highlights the broader applicability of pyrimidine and thiophene derivatives in developing anticancer and antimicrobial therapies (Hafez et al., 2016).
Future Directions
properties
IUPAC Name |
[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-14(10-3-1-6-22-10)19-7-9(8-19)13-17-12(18-21-13)11-15-4-2-5-16-11/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWWPFRLQTQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983721.png)


![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)
![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)



![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)